molecular formula C9H16O5 B1312923 ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 72402-14-3

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No. B1312923
CAS RN: 72402-14-3
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XDTPYFJJSA-N
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Description

This compound is a chemical substance with a complex structure. It contains a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle . It also has a methoxy group and two methyl groups attached to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, one method involves the reaction of benzyl carbamate derivatives with palladium carbon and ammonium formate in methanol .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, a methoxy group, and two methyl groups .

Scientific Research Applications

Biomass Conversion and Polymer Production

The conversion of plant biomass into valuable chemicals is a significant area of research. One study reviews advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks, including hexose carbohydrates and lignocellulose. HMF and its derivatives, such as 2,5-dimethylfuran and 2,5-bis(methoxymethyl)furan, are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds are used in producing monomers, polymers, fuels, solvents, and other chemicals, highlighting the importance of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).

Methanol Reforming and Fuel Cells

Research on methanol reforming to produce hydrogen highlights the use of Cu-based catalysts for enhancing the conversion efficiency. This process is crucial for proton-exchange membrane fuel cell technology, which requires high-purity hydrogen. The review discusses the kinetic, compositional, and morphological characteristics of these catalysts and the reaction mechanisms involved, indicating the role of methanol and its derivatives in advancing fuel cell technologies (Yong, Ooi, Chai, & Wu, 2013).

Catalyst Development for Methanol Applications

The development of heterogeneous catalysts for the dehydration of methanol to produce dimethyl ether (DME), a clean fuel and valuable chemical, is another significant research area. This process can be direct, using a dual catalysis system, or indirect, involving methanol conversion to DME. The review covers various catalysts, including γ-Al2O3, zeolites, and others, demonstrating the breadth of research on methanol applications (Bateni & Able, 2018).

Methanol as a Resource

Methanotrophs, bacteria capable of using methane as their sole carbon source, have been studied for their potential in biotechnological applications, including the production of methanol. These applications span from single-cell protein production, biopolymers, and soluble metabolites like methanol and formaldehyde to biofuels such as lipids for biodiesel. This research underscores the versatility of methanol and related compounds in sustainable technology and environmental management (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It is always recommended to handle chemical substances with appropriate safety measures .

properties

IUPAC Name

[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XDTPYFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466133
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

CAS RN

72402-14-3
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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